molecular formula C13H12F5N3O3 B10908569 Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate

Cat. No.: B10908569
M. Wt: 353.24 g/mol
InChI Key: KMCGNBCBADGYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoroethyl and trifluoromethyl groups. The final step involves esterification to form the methyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is unique due to its combination of a pyrazolo[3,4-b]pyridine core with multiple fluorinated groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound with potential biological significance. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core, characterized by multiple fluorinated groups which enhance its pharmacological properties. The molecular formula is C15H14F5N3O2C_{15}H_{14}F_5N_3O_2, and it possesses a high degree of lipophilicity due to the trifluoromethyl and difluoroethyl substituents.

Research indicates that compounds with similar structures often act as allosteric modulators or inhibitors in various biological pathways. For instance, the presence of the pyrazole ring suggests potential interactions with enzymes involved in metabolic pathways, possibly affecting signal transduction processes. The fluorinated groups may enhance binding affinity to target proteins by increasing hydrophobic interactions and molecular stability .

Pharmacological Studies

A study highlighted the synthesis of various pyrazole derivatives and their biological activities, demonstrating that modifications in the pyrazole structure could lead to significant changes in their pharmacological profiles. The specific compound of interest has shown promise in modulating muscarinic receptors, which are implicated in numerous physiological processes including cognition and memory .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Another study investigated the neuroprotective properties of similar pyrazole derivatives, revealing that they could mitigate oxidative stress-induced neuronal damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism proposed involves the modulation of neuroinflammatory responses and enhancement of antioxidant defenses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly. Key synthetic routes include:

  • Formation of the Pyrazole Core : Utilizing 1,3-diketones and hydrazine derivatives.
  • Fluorination : Employing reagents like XeF₂ for selective fluorination at specific positions on the aromatic ring.
  • Acetylation : Final steps often involve acetylation to yield the methyl ester form .

Data Table: Biological Activity Overview

Activity Effect Mechanism Reference
AnticancerInduces apoptosis in cancer cellsCaspase activation
NeuroprotectionMitigates oxidative stressModulation of inflammatory response
Muscarinic modulationEnhances cognitive functionsAllosteric modulation

Properties

Molecular Formula

C13H12F5N3O3

Molecular Weight

353.24 g/mol

IUPAC Name

methyl 2-[1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetate

InChI

InChI=1S/C13H12F5N3O3/c1-6-11-7(13(16,17)18)3-9(22)20(5-10(23)24-2)12(11)21(19-6)4-8(14)15/h3,8H,4-5H2,1-2H3

InChI Key

KMCGNBCBADGYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.